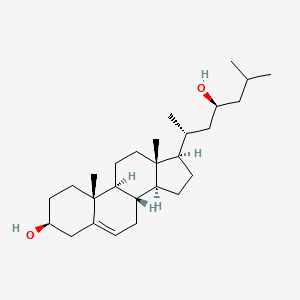
23S-Hydroxycholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23S-Hydroxycholesterol is a type of oxysterol, which is an oxidized derivative of cholesterol. Oxysterols play crucial roles in cholesterol metabolism and homeostasis. They are involved in various biological processes, including the regulation of lipid metabolism, inflammation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 23S-Hydroxycholesterol typically involves the hydroxylation of cholesterol or its derivatives. One common method is the asymmetric hydroxylation of desmosterol acetate using Sharpless asymmetric dihydroxylation. This method introduces the hydroxyl group at the 23rd position with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation techniques. The process requires precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: 23S-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or other oxysterols.
Reduction: Reduction reactions can convert it back to cholesterol or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products:
Oxidation: 23-Ketocholesterol and other oxysterols.
Reduction: Cholesterol and its derivatives.
Substitution: Various substituted cholesterols depending on the reagents used.
Scientific Research Applications
23S-Hydroxycholesterol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other oxysterols and sterols.
Biology: It plays a role in studying cholesterol metabolism and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular conditions.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays
Mechanism of Action
23S-Hydroxycholesterol exerts its effects through several molecular targets and pathways:
Cholesterol Metabolism: It regulates cholesterol homeostasis by modulating the activity of enzymes involved in cholesterol synthesis and degradation.
Immune Response: It influences immune cell function and inflammatory responses.
Neuroprotection: It acts as a neuroprotective agent by modulating neurotransmitter receptors and reducing oxidative stress
Comparison with Similar Compounds
24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and neuroprotection.
25-Hydroxycholesterol: Known for its role in immune regulation and antiviral responses.
27-Hydroxycholesterol: Involved in cholesterol transport and metabolism
Uniqueness: 23S-Hydroxycholesterol is unique due to its specific hydroxylation at the 23rd position, which imparts distinct biological activities compared to other oxysterols. Its role in cholesterol metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
27241-02-7 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)14-21(29)15-18(3)23-8-9-24-22-7-6-19-16-20(28)10-12-26(19,4)25(22)11-13-27(23,24)5/h6,17-18,20-25,28-29H,7-16H2,1-5H3/t18-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
KBGILBFLWIHATK-GGSGTRPYSA-N |
Isomeric SMILES |
C[C@H](C[C@H](CC(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















